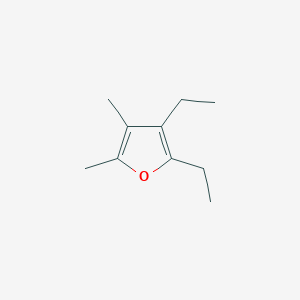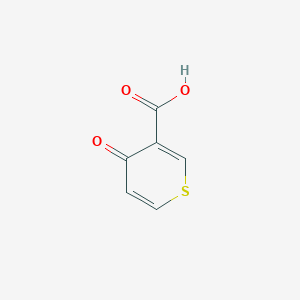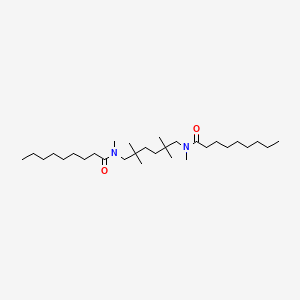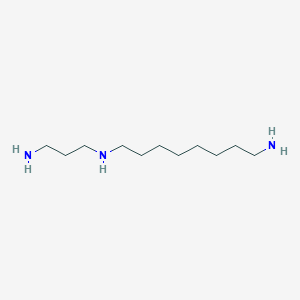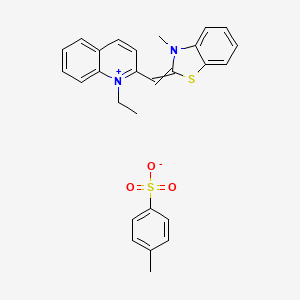
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of quinolinium salts This compound is known for its unique structural features, which include a quinolinium core and a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 2-methylquinoline with 3-methyl-2(3H)-benzothiazolylidene under acidic conditions. The resulting intermediate is then reacted with ethyl iodide to introduce the ethyl group. Finally, the compound is treated with 4-methylbenzenesulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinolinium nitrogen or the benzothiazole sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various alkylated quinolinium salts.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
- 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-chlorobenzenesulfonate
- 1-Methyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate
Uniqueness
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium 4-methylbenzenesulfonate is unique due to its specific combination of a quinolinium core and a benzothiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55479-14-6 |
|---|---|
Molekularformel |
C27H26N2O3S2 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H19N2S.C7H8O3S/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
PHQCMRONRWXIRN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)




